molecular formula C44H44N6O4RuS6 B13344845 Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II)

Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II)

Cat. No.: B13344845
M. Wt: 1014.3 g/mol
InChI Key: ZEXAHKWZTIWSCT-UHFFFAOYSA-N
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Description

Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) is a complex organometallic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) typically involves the coordination of ruthenium with the specified ligands. The reaction conditions often include:

  • Solvent: Commonly used solvents include ethanol, methanol, or acetonitrile.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Sometimes, catalysts such as palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

  • Large-scale synthesis in batch reactors.
  • Purification processes such as crystallization or chromatography.
  • Quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various ligands such as phosphines, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions may result in new organometallic complexes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Material Science: It is used in the development of new materials with unique electronic and optical properties.

Biology

    Bioimaging: The compound’s luminescent properties make it useful in bioimaging applications.

    Drug Delivery: It can be used in the design of drug delivery systems due to its ability to interact with biological molecules.

Medicine

    Diagnostics: Used in diagnostic assays for detecting specific biomolecules.

Industry

    Solar Cells: The compound is used in dye-sensitized solar cells (DSSCs) due to its ability to absorb light and convert it into electrical energy.

    Sensors: It is used in the development of sensors for detecting various chemical and biological substances.

Mechanism of Action

The mechanism by which Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) exerts its effects involves:

    Molecular Targets: The compound interacts with DNA, proteins, and other biomolecules.

    Pathways Involved: It can induce apoptosis in cancer cells, inhibit enzyme activity, and modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ruthenium(II) Polypyridyl Complexes: Similar in structure and applications.

    Ruthenium(II) Arene Complexes: Known for their catalytic and therapeutic properties.

Uniqueness

Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) is unique due to its specific ligand arrangement, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as solar cells and bioimaging.

Properties

Molecular Formula

C44H44N6O4RuS6

Molecular Weight

1014.3 g/mol

InChI

InChI=1S/C30H36N2S4.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h11-18,21-22H,3-10,19-20H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2

InChI Key

ZEXAHKWZTIWSCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2]

Origin of Product

United States

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